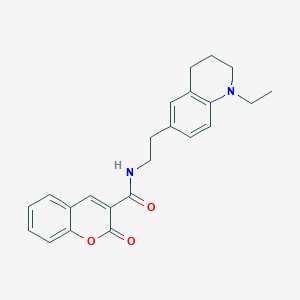
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also contains a chromene ring, which is a derivative of benzopyran with a substituted keto group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline and chromene rings, along with the various functional groups attached to them. The presence of these groups would likely confer specific chemical properties to the molecule, such as its reactivity, polarity, and potential biological activity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The quinoline and chromene rings might undergo electrophilic aromatic substitution reactions, while the carboxamide group could participate in various condensation and hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, its solubility would be influenced by the polarity of its functional groups, its melting and boiling points would depend on its molecular weight and shape, and its reactivity would be determined by the presence of reactive groups like the carboxamide .Applications De Recherche Scientifique
Medicinal Chemistry and Biological Activity
Pharmacological Activities : The tetrahydroquinoline and chromene cores present in this compound are associated with a variety of pharmacological activities. 4-Oxoquinolines and their derivatives have been studied for their antibacterial and antiviral activities. These compounds' structure-activity relationships (SAR) are crucial for developing new therapeutic agents with enhanced efficacy against various pathogens (Batalha et al., 2019).
Anticancer Applications : Research into the synthesis of quinoline and chromene derivatives has highlighted their potential in anticancer applications. For instance, certain derivatives have been evaluated for their anticancer activity against breast cancer cell lines, demonstrating the structural versatility and potential therapeutic relevance of compounds within this class (Gaber et al., 2021).
Organic Synthesis and Chemical Analysis
Regioselective Synthesis : The compound's synthesis involves regioselective reactions that are fundamental in organic chemistry, highlighting the complex interplay between structure and reactivity. Such studies contribute to the understanding of reaction mechanisms and the development of novel synthetic methodologies (Batalha et al., 2019).
Crystal Structure Analysis : The analysis of related compounds' crystal structures provides insights into the molecular configurations, intermolecular interactions, and stability. These analyses are essential for the rational design of molecules with desired physical and chemical properties (Li et al., 2013).
Mécanisme D'action
Target of action
Without specific studies, it’s hard to predict the exact targets of this compound. Quinoline derivatives have been known to interact with various biological targets including dna, enzymes, and receptors .
Biochemical pathways
The affected pathways would also depend on the specific target. Quinoline derivatives have been implicated in a variety of biochemical pathways due to their diverse biological activities .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. It’s always important to use appropriate safety precautions when handling chemical substances, including the use of personal protective equipment and proper ventilation .
Orientations Futures
The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to investigate its potential activity in biological systems .
Propriétés
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-2-25-13-5-7-17-14-16(9-10-20(17)25)11-12-24-22(26)19-15-18-6-3-4-8-21(18)28-23(19)27/h3-4,6,8-10,14-15H,2,5,7,11-13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAHOVBMXMZEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B2965160.png)

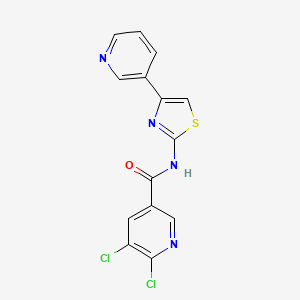
![3-(3-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965167.png)
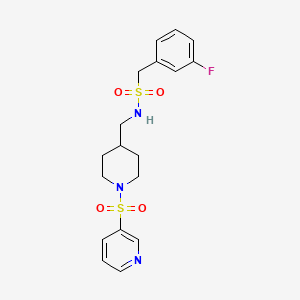
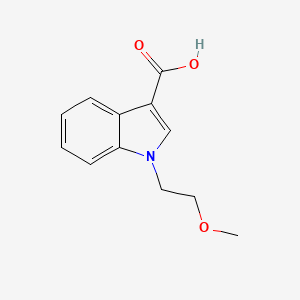
![4-[2-Chloro-2-(phenylsulfonyl)ethyl]-1,4-oxazinan-4-ium chloride](/img/structure/B2965170.png)
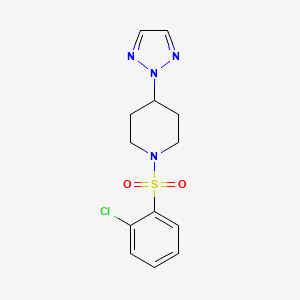
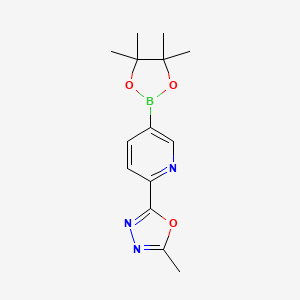
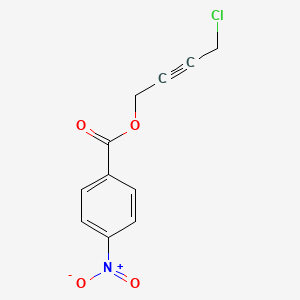
![(3E)-3-[(2-methoxyanilino)methylidene]chromene-2,4-dione](/img/structure/B2965177.png)
![N-[1-(1-adamantyl)-2-morpholin-4-yl-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2965179.png)

![4-oxo-N-((tetrahydrofuran-2-yl)methyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2965182.png)